molecular formula C4H7NO3S B1619086 2-Cyanoethyl methanesulfonate CAS No. 65885-27-0

2-Cyanoethyl methanesulfonate

Cat. No.: B1619086
CAS No.: 65885-27-0
M. Wt: 149.17 g/mol
InChI Key: XZXUHRRXUGMTRH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that this compound is used in oligonucleotide synthesis . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nucleic acid synthesis. The nature of these interactions is likely to involve the formation of covalent bonds, given the reactivity of the cyanoethyl group .

Cellular Effects

It is known that this compound is used in oligonucleotide synthesis , suggesting that it may influence cellular processes related to nucleic acid metabolism

Molecular Mechanism

It is known that this compound is used in oligonucleotide synthesis , suggesting that it may exert its effects at the molecular level by interacting with biomolecules involved in nucleic acid synthesis. This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is used in oligonucleotide synthesis , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies. Information on the product’s stability, degradation, and long-term effects would be crucial for understanding its temporal effects.

Dosage Effects in Animal Models

Given its use in oligonucleotide synthesis , it is possible that it could have dose-dependent effects. These could potentially include threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Given its use in oligonucleotide synthesis , it is likely that it interacts with enzymes or cofactors involved in nucleic acid metabolism. This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its use in oligonucleotide synthesis , it is likely that it interacts with transporters or binding proteins, and could potentially affect its localization or accumulation.

Subcellular Localization

Given its use in oligonucleotide synthesis , it is possible that it is directed to specific compartments or organelles involved in nucleic acid metabolism. This could potentially involve targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl methanesulfonate typically involves the reaction of methanesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane or acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield cyanoethylated amines, while reactions with alcohols can produce cyanoethylated ethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoethyl methanesulfonate is unique due to the presence of both the cyano and methanesulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. The cyano group provides additional functionality for further chemical modifications, making it a valuable reagent in various applications .

Properties

IUPAC Name

2-cyanoethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUHRRXUGMTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282525
Record name 2-cyanoethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65885-27-0
Record name NSC26358
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyanoethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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